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Abstract

ZSP1273, also known as onradivir, is a potent and selective small-molecule inhibitor of the
influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive
technical overview of the discovery, mechanism of action, preclinical development, and clinical
evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field
of antiviral drug development. All quantitative data are presented in structured tables, and key
experimental protocols are detailed. Visual diagrams of signaling pathways and experimental
workflows are provided to facilitate understanding.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of
new antiviral agents with novel mechanisms of action to combat emerging resistance to
existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding
domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp)
complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks
viral replication. Preclinical and clinical studies have demonstrated its potent activity against a
wide range of influenza A strains, including those resistant to current antiviral drugs like
oseltamivir and baloxavir.[3][4][5]
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Mechanism of Action

ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A
virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is
responsible for both transcription and replication of the viral RNA genome. A key step in viral
transcription is "cap-snatching,” where the PB2 subunit binds to the 5' cap of host pre-mRNAs,
which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are
subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the
initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and
halting viral gene expression.[2]
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Figure 1: ZSP1273 Mechanism of Action.
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Preclinical Development
In Vitro Antiviral Activity

ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A

virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-

Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

Reference
Virus Strain Type EC50 (nM) Compound (EC50,
nM)
Oseltamivir: >100
Al/Weiss/43 H1N1 0.012 - 0.063 _
(resistant)
A/PR/8/34 HIN1 0.042
A/PR/8/34 (Baloxavir- _
] H1IN1 0.028 Baloxavir: >10
resistant)
Various Strains H3N2 0.01 - 0.063

Data compiled from multiple preclinical studies.[3]

RNA Polymerase Inhibition Assay

The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed.

The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring

polymerase activity.

Compound Target IC50 (nM)

ZSP1273 PB2 Subunit 0.562 + 0.116

VX-787 PB2 Subunit 1.449+0.34
Favipiravir RNA Polymerase 34,087.67 £ 16,009.21

Data from a comparative study of polymerase inhibitors.[6]
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In Vivo Efficacy in Animal Models

The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of
influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent
reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

Pharmacokinetics

Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses
favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase |
study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that
a high-fat diet had minimal impact on its absorption.[7]

Clinical Development

ZSP1273 has progressed through Phase |, Il, and Ill clinical trials.

Phase | Studies

Phase | trials in healthy volunteers established the safety and tolerability of ZSP1273 at various
doses. These studies also characterized its pharmacokinetic profile in humans. No significant
safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study
with oseltamivir found no clinically relevant interactions, suggesting the potential for
combination therapy.[2][8]

Phase Il and Ill Studies

A randomized, double-blind, placebo-controlled Phase Il study in adults with acute
uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-
scale Phase Il trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo
and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of
influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10]
The most common adverse event reported was mild diarrhea.[10]
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Clinical Trial Phase

Status

Key Findings

Phase |

Completed

Favorable safety and
pharmacokinetic profile. No
significant drug-drug

interaction with oseltamivir.

Phase I

Completed

Demonstrated efficacy in
reducing the duration of
symptoms in patients with

uncomplicated influenza A.

Phase llI

Completed

Similar efficacy to oseltamivir
in shortening recovery time.
Generally well-tolerated with

an acceptable safety profile.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound.
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CPE Reduction Assay Workflow

1. Cell Seeding:
Seed MDCK cells in 96-well plates.

y

2. Compound Dilution:
Prepare serial dilutions of ZSP1273.

y

3. Infection:
Infect cells with influenza A virus.

y

4. Treatment:
Add diluted ZSP1273 to the infected cells.

y

5. Incubation:
Incubate plates for 48-72 hours.

y

6. CPE Observation:
Observe and score cytopathic effect.

y

7. Cell Viability Assay:
Measure cell viability (e.g., using MTT).

y

8. Data Analysis:
Calculate EC50 values.

Click to download full resolution via product page

Figure 2: CPE Reduction Assay Workflow.
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Methodology:

Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and
incubated until a confluent monolayer is formed.

The compound to be tested (ZSP1273) is serially diluted to various concentrations.

The cell culture medium is removed, and the cells are infected with a predetermined titer of
influenza A virus.

After a viral adsorption period, the virus-containing medium is removed, and the cells are
washed.

The diluted compound is added to the wells. Control wells include virus-infected/untreated
cells and mock-infected/untreated cells.

The plates are incubated for a period sufficient to allow for the development of viral
cytopathic effects in the control wells (typically 48-72 hours).

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-
2-yl)-2,5-diphenyltetrazolium bromide) assay.

The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by
50%, is calculated from the dose-response curve.

Murine Influenza A Virus Infection Model

This in vivo model is used to evaluate the efficacy of antiviral compounds.

Methodology:

Female BALB/c mice (6-8 weeks old) are used for the study.

Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted
influenza A virus strain.

Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection
(e.g., 24 hours). The compound is typically administered orally twice daily for a set duration

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(e.g., 5 days).
o A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.

e Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and
5), and their lungs are harvested.

e Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective
dose) assay on MDCK cells.

» Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and
increased survival rate in the treated group compared to the vehicle control group.

Conclusion

ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct
mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy
against a broad range of influenza A strains, including resistant variants, and its favorable
pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new
therapeutic option for the treatment of influenza A infections. Further studies may explore its
potential in combination therapies and its utility in managing influenza pandemics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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